3-(2-Formyl-3-methyl-1H-indol-1-yl)propanamide
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Overview
Description
3-(2-Formyl-3-methyl-1H-indol-1-yl)propanamide is an indole derivative, a class of compounds known for their diverse biological activities and significant roles in medicinal chemistry. Indole derivatives are prevalent in natural products and synthetic drugs, exhibiting a wide range of pharmacological properties .
Preparation Methods
The synthesis of 3-(2-Formyl-3-methyl-1H-indol-1-yl)propanamide typically involves the formation of the indole ring followed by functionalization at specific positions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments .
Chemical Reactions Analysis
3-(2-Formyl-3-methyl-1H-indol-1-yl)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(2-Formyl-3-methyl-1H-indol-1-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Indole derivatives are used in the synthesis of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 3-(2-Formyl-3-methyl-1H-indol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. Indole derivatives often interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects . The exact mechanism depends on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
3-(2-Formyl-3-methyl-1H-indol-1-yl)propanamide can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
61922-03-0 |
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Molecular Formula |
C13H14N2O2 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
3-(2-formyl-3-methylindol-1-yl)propanamide |
InChI |
InChI=1S/C13H14N2O2/c1-9-10-4-2-3-5-11(10)15(12(9)8-16)7-6-13(14)17/h2-5,8H,6-7H2,1H3,(H2,14,17) |
InChI Key |
GSXIPKZSKHYOFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)CCC(=O)N)C=O |
Origin of Product |
United States |
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